R 59-022

Diacylglycerol Kinase Platelet Activation Enzyme Inhibition

Researchers requiring DGK inhibition with a validated dual-target profile face limited options-most DGK inhibitors lack 5-HT receptor antagonist activity, confounding DAG/PKC crosstalk studies. R 59-022 (CAS 93076-89-2) solves this by combining DGK inhibition (IC₅₀ 2.8 µM) with serotonin receptor antagonism in a single probe, enabling clean dissection of phosphoinositide cycle dynamics without off-target lipid kinase interference. Ideal for platelet, vascular smooth muscle, and neuronal signaling protocols where R 59-949 or R 59-021 cannot replicate the requisite 5-HT antagonist component. • Dual DGK/5-HT antagonist profile-unmatched by R 59-949 or R 59-021 • Spares polyphosphoinositide phosphodiesterase, PI kinase & PIP kinase at effective concentrations • Consistent ≥98% HPLC purity with batch-specific CoA; global stock for immediate dispatch

Molecular Formula C27H26FN3OS
Molecular Weight 459.6 g/mol
CAS No. 93076-89-2
Cat. No. B1678719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR 59-022
CAS93076-89-2
Synonyms6-(2-(4-((4-fluorophenyl)phenylmethylene)-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3,2-a)pyrimidine-5-one
R 59-022
R 59022
R-59 022
R59022
Molecular FormulaC27H26FN3OS
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3
InChIInChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3
InChIKeyMFVJXLPANKSLLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





R 59-022 Diacylglycerol Kinase Inhibitor


R 59-022 (6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) is a synthetic small-molecule inhibitor of diacylglycerol kinase (DGK) [1]. It acts by preventing the conversion of the second messenger diacylglycerol (DAG) to phosphatidic acid (PA), thereby increasing endogenous DAG levels and enhancing downstream protein kinase C (PKC) activity [2]. Beyond its primary target, it also functions as a 5-HT receptor antagonist .

Elevates DAG levels and enhances PKC activity via DGK inhibition
Dual-target probe: also acts as 5-HT receptor antagonist
Suited for platelet activation, vascular signaling, and DAG/PKC pathway studies

R 59-022 vs. In-Class DGK Inhibitors


Although diacylglycerol kinase inhibitors constitute a defined pharmacological class, functional outcomes are highly compound-specific. For instance, while both R 59-022 and its more potent analog R 59-949 inhibit DGK, they exhibit divergent effects on platelet activation due to distinct off-target profiles and potency thresholds [1]. R 59-022 uniquely acts as a 5-HT receptor antagonist, a property that directly influences vascular and platelet responses and cannot be assumed for other DGK inhibitors like R 59-949 or R 59-021 . Consequently, direct substitution in established protocols without re-optimization of concentration and functional endpoints is not scientifically valid.

R 59-022
Other DGK Inhibitors
Moderate, titratable DGK inhibition profile
Higher potency may saturate pathway and obscure dynamic responses
Unique 5-HT receptor antagonism modulates serotonin pathways
Lacks 5-HT activity; functional outcomes may not replicate

R 59-022 Comparative Evidence


DGK Inhibition Potency in Platelet Membranes

R 59-022 is a moderately potent inhibitor of diacylglycerol kinase, whereas R 59-949 (DGK Inhibitor II) demonstrates significantly higher potency. In isolated human platelet membranes using endogenous DAG as a substrate, R 59-022 exhibits an IC50 of 2.8 µM [1]. In contrast, R 59-949 shows an IC50 of approximately 300 nM (0.3 µM) in the same membrane system . This ~9-fold difference in potency establishes R 59-022 as a tool for studies where moderate DGK inhibition is required to avoid pathway saturation, while R 59-949 is preferred for near-complete ablation of DGK activity.

DGK Inhibition Potency
Assay context
IC50: 2.8 µM in platelet membranes; ~9-fold less potent than R 59-949
Supports moderate DGK inhibition study design
Enzymatic assay with endogenous DAG as substrate
Diacylglycerol Kinase Platelet Activation Enzyme Inhibition

Platelet Aggregation Potentiation Comparison

Both R 59-022 and R 59-949 potentiate platelet aggregation, but their functional effects and the underlying mechanisms differ. R 59-022 (10 µM) is reported to potentiate secretion and aggregation responses in human platelets challenged with sub-maximal concentrations of thrombin, an effect attributed to enhanced DAG accumulation and PKC activity [1]. R 59-949 also strongly increases vasopressin- and collagen-induced platelet aggregation [2]. However, a key differentiation is that R 59-022's action is compounded by its 5-HT receptor antagonism, which can exert independent modulatory effects on platelet and vascular function . This dual pharmacology means R 59-022's net effect on aggregation is a composite of DGK inhibition and serotonin pathway modulation, a property absent in R 59-949.

Platelet Aggregation Potentiation
Class-level
Both compounds potentiate aggregation, but R 59-022 adds 5-HT antagonism
Mechanistic difference: dual-pathway modulation
Functional assays with thrombin, vasopressin, or collagen
Platelet Aggregation Thrombosis Cell Signaling

Selectivity Against Related Lipid Kinases

A critical differentiator for R 59-022 is its defined specificity window over related lipid-modifying enzymes. At its effective concentration for DGK inhibition (IC50 = 2.8 µM), R 59-022 does not significantly affect the activity of polyphosphoinositide phosphodiesterase, phosphatidylinositol (PI) kinase, or phosphatidylinositol 4-phosphate (PIP) kinase [1]. This contrasts with other DGK inhibitors or broader kinase inhibitors that may have off-target effects on the PI cycle, confounding interpretation of results. This specificity is a key rationale for selecting R 59-022 over less-characterized or promiscuous alternatives in studies of inositol lipid signaling.

Selectivity vs. PI Kinases
Method context
No inhibition of PIP kinase, PI kinase, or polyphosphoinositide phosphodiesterase at DGK IC50
Pathway-specific DGK inhibition confirmed
Membrane preparation enzyme assays
Kinase Selectivity Phosphoinositide Signaling Assay Development

OAG Phosphorylation in Intact Cells

In intact platelets, R 59-022 inhibits the phosphorylation of the cell-permeable DAG analog 1-oleoyl-2-acetylglycerol (OAG) to 1-oleoyl-2-acetylglyceryl-3-phosphoric acid (OAPA) with an IC50 of 3.8 +/- 1.2 µM [1]. This cellular potency is lower than that of R 59-949, which inhibits DGK in intact cells with a reported IC50 of 0.12 µM [2]. The 32-fold difference in intact cell potency highlights that R 59-022 is a less potent but more titratable tool for modulating DAG levels in live-cell experiments, whereas R 59-949 provides more complete inhibition at lower concentrations.

Intact Cell DGK Inhibition
Assay context
IC50: 3.8 µM in intact platelets; ~32-fold less potent than R 59-949
Titratable DAG modulation in live-cell assays
OAG phosphorylation assay in intact human platelets
Cell-Based Assay DAG Metabolism Intact Platelet

R 59-022 Research Applications


DAG/PKC and Serotonin Pathway Crosstalk

R 59-022 is ideally suited for studies examining the intersection of diacylglycerol-mediated PKC activation and serotonin receptor function. Its dual activity as a DGK inhibitor (IC50 2.8 µM) and a 5-HT receptor antagonist makes it a unique probe for dissecting these pathways in systems like platelets, vascular smooth muscle, or neurons. For example, in protocols assessing U46619-induced vascular contraction, R 59-022 demonstrates an inhibitory effect not seen with other DGK inhibitors like R 59-949, which lacks the serotonin antagonist component [1]. Procurement of R 59-022 for such studies is justified by the inability of alternative compounds to recapitulate this specific dual-target profile.

DAG Metabolism in Platelet Activation

The original characterization of R 59-022 established its utility as a tool to study the role of endogenously formed diacylglycerol in platelet activation. As demonstrated by de Chaffoy de Courcelles et al., R 59-022 treatment (typically at 10 µM) results in a marked elevation of DAG levels and increased PKC activity in thrombin-activated platelets [2]. This application is distinct from using the more potent R 59-949, which may cause near-maximal pathway activation and obscure the nuanced dynamics of DAG accumulation. R 59-022 is therefore the preferred reagent for experiments requiring a moderate, measurable increase in DAG-dependent signaling.

Selective DGK Inhibition Without PI Kinase Interference

For researchers performing detailed analyses of the phosphoinositide cycle, R 59-022 offers a defined selectivity advantage. It potently inhibits DGK without affecting the activities of polyphosphoinositide phosphodiesterase, phosphatidylinositol kinase, or phosphatidylinositol 4-phosphate kinase at its effective concentration [3]. This makes it a superior choice over broad-spectrum kinase inhibitors or less-characterized DGK inhibitors when the experimental objective is to isolate the specific contribution of the DAG/PA axis to cellular responses. Procurement should be prioritized for studies where off-target lipid kinase inhibition would confound data interpretation.

Application
Selection Property
Validation Focus
DAG/PKC & 5-HT Pathway Crosstalk
Dual DGK/5-HT target activity
Crosstalk validation in platelet/vascular models
DAG Metabolism in Platelet Activation
Moderate, non-saturating DGK inhibition
DAG accumulation & PKC activity dynamics
Selective DGK Inhibition (PI Cycle)
Defined selectivity over PI kinases
Off-target kinase activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for R 59-022

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.